

Phenyl Triflate as a Substrate for Carbonylation Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Phenyl trifluoromethanesulfonate*

Cat. No.: B098758

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This document provides detailed application notes and protocols for the utilization of phenyl triflate and its derivatives as versatile substrates in palladium-catalyzed carbonylation reactions. Phenyl triflates, readily prepared from phenols, serve as highly effective electrophiles for the synthesis of a wide array of carbonyl compounds, including carboxylic acids, esters, amides, and aldehydes. Their high reactivity allows for carbonylation under often milder conditions compared to traditional aryl halides.

Core Applications

Palladium-catalyzed carbonylation of aryl triflates offers a powerful synthetic tool for introducing a carbonyl moiety. The primary applications include:

- Hydroxycarbonylation: The synthesis of carboxylic acids using water as the nucleophile.
- Alkoxy carbonylation: The formation of esters using alcohols as nucleophiles.
- Aminocarbonylation: The generation of amides through the reaction with primary or secondary amines.
- Reductive Carbonylation: The synthesis of aldehydes using a reducing agent, often syngas (a mixture of CO and H₂).

These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Data Presentation: A Comparative Overview of Carbonylation Reactions

The following tables summarize quantitative data from key studies on the carbonylation of phenyl triflate and its derivatives, offering a comparative overview of different reaction types and conditions.

| Carbo nylation Type | Substr ate | Cataly st Syste m | CO Sourc e | Solve nt | Base | Temp (°C) | Press ure | Yield (%) | Refer ence |
|---|---------------------------------|---|----------------------------|----------------------|-------------------|--------------|---------------|-----------------------------|---------------|
| Hydro xycarb onylati on | Aryl/Vi nyl Triflate s | Pd(OA c) ₂ / dppf | Mo(C O) ₆ | Water | Pyridin e | 150 | Micro wave | Moder ate to High | [1] |
| Alkoxy carbon ylation | Phenyl Triflate | Pd(OA c) ₂ / xantph os | Phenyl Forma te | Toluene | NEt ₃ | 80 | N/A | 99 | [2] |
| Amino carbon ylation | Phenyl Triflate | Pd(OA c) ₂ / XantP hos | Mo(C O) ₆ | DMF | Triethy lamine | 100 | N/A | 80 | [3] |
| Reduc tive Carbo nylati on | Aryl Triflate s | Pd(OA c) ₂ / dppp | CO/H ₂ (1:1) | DMF | Pyridin e | 100 | 20 bar | 50-92 | [4] |
| Carbo xylatio n with CO ₂ | Aryl Triflate s | Pd(OA c) ₂ / DaveP hos / Ir(ppy) ₂ (dtbb py)PF ₆ | CO ₂ | Not Specifi ed | DIPEA | Ambie nt | 1 bar | High | [5][6] |
| Carbo nylativ e Coupli ng | Phenyl Triflate | [Pd(all yl)Cl] ₂ / DPE- Phos | CO | Toluene | DMAP | 60 | 1 atm | 75 (of interm ediate) | [7] |

Experimental Protocols

Detailed methodologies for key carbonylation reactions of phenyl triflate are provided below.

Protocol 1: Hydroxycarbonylation of Aryl Triflates to Carboxylic Acids

This protocol describes the synthesis of carboxylic acids from aryl triflates using *in situ* generated carbon monoxide under microwave irradiation.[\[1\]](#)

Materials:

- Aryl triflate (1.0 mmol)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.03 mmol, 3 mol%)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)
- Molybdenum hexacarbonyl $[\text{Mo}(\text{CO})_6]$ (1.5 mmol)
- Pyridine (2.0 mmol)
- Water (5 mL)
- Microwave reactor vial

Procedure:

- To a microwave reactor vial, add the aryl triflate, $\text{Pd}(\text{OAc})_2$, dppf, $\text{Mo}(\text{CO})_6$, and pyridine.
- Add 5 mL of water to the vial.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 150 °C for 20 minutes.
- After cooling to room temperature, carefully vent the vial.
- Acidify the reaction mixture with 1 M HCl.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 2: Alkoxy carbonylation of Phenyl Triflate to Phenyl Esters

This protocol outlines the synthesis of phenyl esters from phenyl triflate using phenyl formate as a CO surrogate.[\[2\]](#)

Materials:

- Phenyl triflate (1.0 mmol)
- Phenyl formate (2.0 mmol)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.03 mmol, 3 mol%)
- Xantphos (0.06 mmol, 6 mol%)
- Triethylamine (NEt_3) (2.0 mmol)
- Toluene (5 mL)
- Schlenk tube

Procedure:

- To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add $\text{Pd}(\text{OAc})_2$ and Xantphos.
- Add toluene, followed by phenyl triflate, phenyl formate, and triethylamine.
- Seal the Schlenk tube and heat the reaction mixture at 80 °C for the required time (monitor by TLC or GC).

- After completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the desired phenyl ester.

Protocol 3: Aminocarbonylation of Phenyl Triflate to Amides

This protocol details the synthesis of N-substituted amides from phenyl triflate using a two-chamber system for *ex situ* CO generation.[\[3\]](#)

Materials:

- Chamber 1 (Reaction Chamber):
 - **Phenyl trifluoromethanesulfonate** (0.44 mmol, 1 equiv)
 - Amino acid ester hydrochloride (1.2 equiv)
 - Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.0044 mmol, 1 mol%)
 - XantPhos (0.0088 mmol, 2 mol%)
 - Triethylamine (1.3 mmol, 3 equiv)
 - Lithium bromide (0.044 mmol, 10 mol%)
 - Dry DMF (2 mL)
- Chamber 2 (CO Generation Chamber):
 - Molybdenum hexacarbonyl $[\text{Mo}(\text{CO})_6]$ (0.88 mmol, 2 equiv)
 - DBU (1.3 mmol, 3 equiv)
 - Dry DMF (2 mL)

- H-tube (two-chamber reactor)

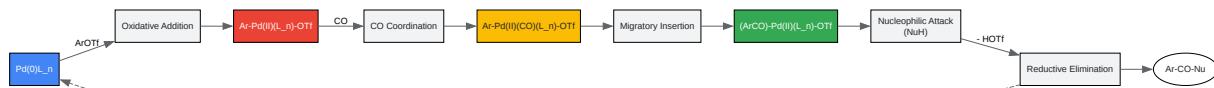
Procedure:

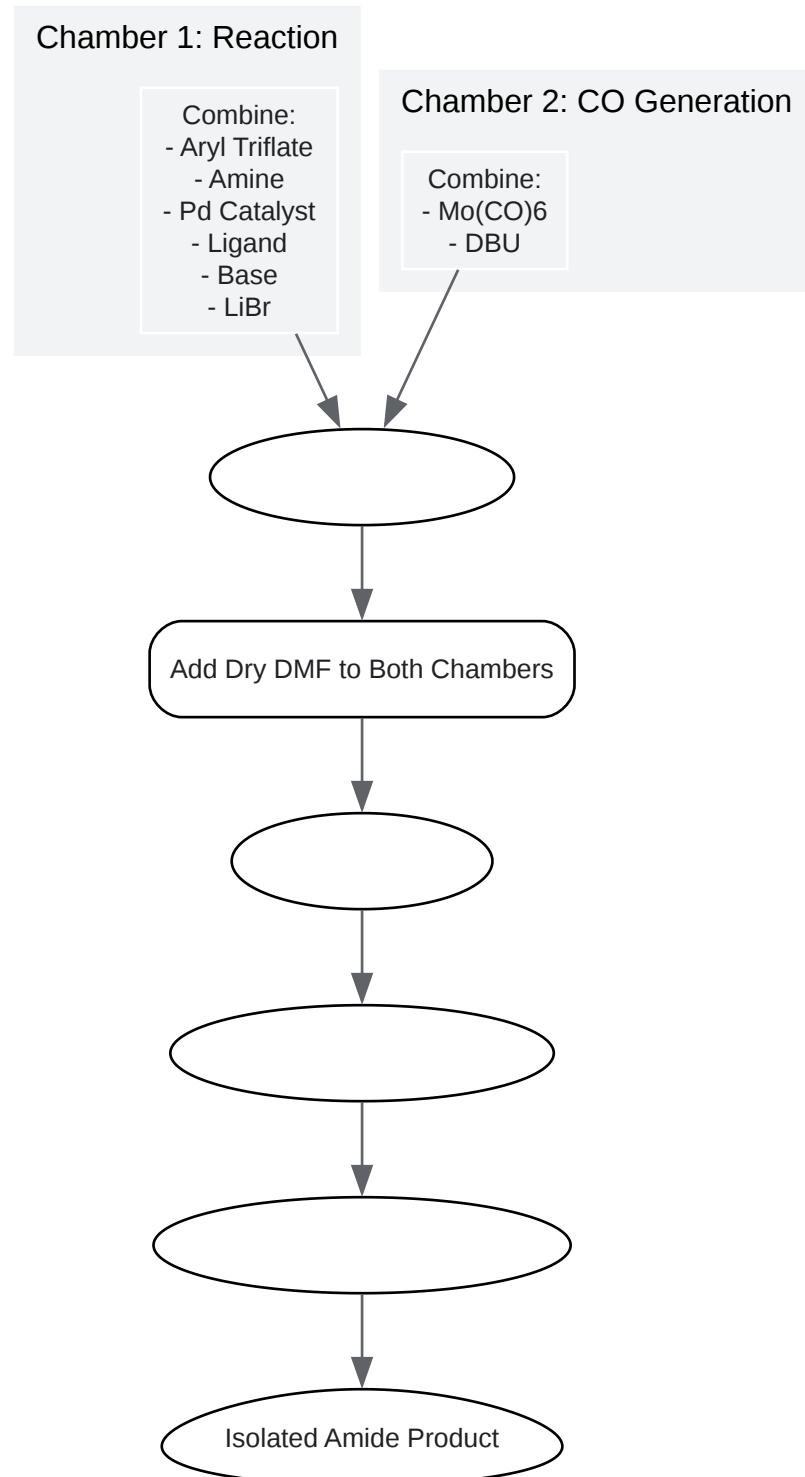
- In Chamber 1 of the H-tube, combine palladium acetate, XantPhos, the amino acid ester hydrochloride, phenyl triflate, triethylamine, and lithium bromide.
- In Chamber 2, place molybdenum hexacarbonyl.
- Seal both chambers of the H-tube.
- Add dry DMF (2 mL) to each chamber via syringe.
- To Chamber 2, add DBU (3 equiv).
- Heat the entire H-tube apparatus at 100 °C for 4 hours.
- After cooling to room temperature, carefully vent the apparatus to release any excess carbon monoxide.
- Combine the contents of both chambers and dilute with ethyl acetate (40 mL).
- Wash the organic phase with water (3 x 30 mL) and then brine (30 mL).
- Dry the organic layer with MgSO_4 , filter, and evaporate the solvent to yield the crude product.
- Purify the crude product by flash chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Carbonylation

The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed carbonylation of an aryl triflate (ArOTf).



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